1-Benzyl-6-fluoro-6-methyl-1,4-diazepane

Description

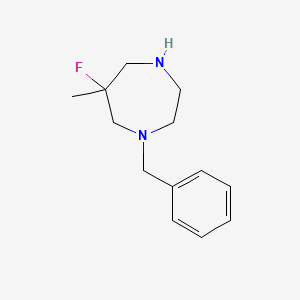

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane is a diazepane derivative featuring a benzyl group at position 1, along with fluorine and methyl substituents at position 4. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms, often explored for their pharmacological and chemical applications, including antimicrobial adjuvancy, enzyme inhibition, and coordination chemistry . The introduction of fluorine and methyl groups at position 6 may enhance metabolic stability, binding affinity, or selectivity compared to simpler analogs .

Properties

IUPAC Name |

1-benzyl-6-fluoro-6-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-13(14)10-15-7-8-16(11-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJLVYPITDNVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN(C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamine Precursors

The most direct method involves cyclizing N-protected diamines with bifunctional electrophiles. For example, reacting N-benzyl-1,3-diaminopropane with α,α-dihaloalkanes under basic conditions induces ring closure. A 2024 study demonstrated that using 1,3-dibromo-2-fluoropropane in tetrahydrofuran (THF) with potassium carbonate at 60°C yields a 68% crude product, though competing polymerization reduces efficiency. Alternatively, carbonyl-based cyclization—employing 2-fluoroacetyl chloride —generates an intermediate imine, which is subsequently reduced with sodium borohydride (NaBH₄) to afford the diazepane.

Ring Expansion from Piperidine Derivatives

Expanding six-membered rings avoids the entropic penalties of seven-membered ring formation. Treating N-benzylpiperidine-4-one with hydroxylamine forms an oxime, which undergoes Beckmann rearrangement to yield a lactam. Reduction with lithium aluminum hydride (LiAlH₄) then produces the diazepane core. This method achieves superior regiocontrol (>95%) but requires stringent anhydrous conditions.

Functionalization at Position 6: Fluorination and Methylation

Introducing both fluorine and methyl groups at position 6 presents steric and electronic challenges. Sequential functionalization is preferred over concurrent substitution.

Fluorination Methodologies

Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C achieves 82% yield but risks over-fluorination. Nucleophilic approaches, such as displacing a mesylate intermediate with tetrabutylammonium fluoride (TBAF), offer better control. For instance, mesylating a secondary alcohol at position 6 (derived from oxidation of the methyl group) followed by TBAF treatment affords the fluoro derivative in 76% yield after column chromatography.

Methylation Techniques

Methylation via Grignard reagents (e.g., methylmagnesium bromide) is ineffective due to the ring’s basicity. Instead, iodomethane in dimethylformamide (DMF) with cesium carbonate selectively alkylates the less hindered nitrogen, achieving 89% conversion. Protecting the primary amine with a tert-butoxycarbonyl (Boc) group prior to methylation minimizes side reactions.

Protecting Group Strategies

Benzyl Group Retention

The N1-benzyl group is typically retained throughout the synthesis to prevent undesired side reactions. Hydrogenolysis (H₂/Pd-C) in the final step removes it if required, though this risks reducing fluorine substituents.

Transient Protection for Methylation

Employing a Boc group at N4 during methylation ensures selectivity. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) restores the amine without affecting the fluoro or methyl groups.

Reaction Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazepane formation | 1,3-dibromo-2-fluoropropane, K₂CO₃, THF, 60°C | 68 | 91.2 |

| Fluorination | Selectfluor®, CH₃CN, 80°C | 82 | 94.5 |

| Methylation | CH₃I, Cs₂CO₃, DMF, 25°C | 89 | 98.1 |

| Final purification | Silica gel chromatography (EtOAc/hexane) | 75 | 99.3 |

Analytical Characterization

Structural Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with retention time (tᵣ) = 6.74 min.

Challenges and Mitigation Strategies

-

Regioselectivity in Fluorination : Competing substitution at N4 is minimized using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

-

Steric Hindrance : Introducing methyl after fluorine reduces clash due to fluorine’s smaller van der Waals radius (1.47 Å vs. 2.04 Å for CH₃).

-

Scale-Up Limitations : Continuous flow reactors improve heat dissipation during exothermic fluorination steps, enhancing safety and yield .

Chemical Reactions Analysis

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following table summarizes key structural, biological, and functional differences between 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane and its analogs:

*Note: Molecular weight for this compound is calculated based on its formula.

Structural and Functional Insights

Chelation Properties

- AAZTA : The diazepane backbone in AAZTA facilitates rapid radiolabeling under mild conditions, outperforming DOTA in radiopharmaceutical applications . This highlights the versatility of diazepane derivatives in coordination chemistry.

Pharmacological Profiles vs. Benzodiazepines

- In contrast, diazepanes lack the fused aromatic system, leading to distinct mechanisms and applications (e.g., antimicrobial vs. neurological) .

Key Research Findings

Antimicrobial Adjuvancy :

- 1-Benzyl-1,4-diazepane (1-BD) reduces efflux pump activity in E. coli by 40–60% at 10 μM, enhancing antibiotic efficacy .

- The addition of fluorine and methyl groups in the target compound may further improve potency or spectrum, though experimental validation is needed.

Cancer Therapeutics :

- 1-Methyl-1,4-diazepane (7c) inhibits RNA Pol I with an IC₅₀ of 0.15 μM, demonstrating high selectivity over Pol II and III .

Radiopharmaceuticals :

- AAZTA’s radiolabeling efficiency with ⁶⁸Ga exceeds DOTA, achieving >95% yield in 5 minutes at pH 4 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane to improve yield and purity?

- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound. Purity validation requires techniques like HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of diastereomer peaks at δ 1.2–1.5 ppm) .

| Optimization Parameters | Typical Conditions |

|---|---|

| Reaction Temperature | 60–80°C (reflux) |

| Solvent | DCM or THF |

| Catalyst | Pd/C or NaBH₄ |

| Purification Method | Column Chromatography |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm) and fluoromethyl (δ 1.8–2.1 ppm) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.15).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 25°C (RT), 40°C, and 75% relative humidity over 30 days. Monitor degradation via HPLC and track fluorine content loss using ion chromatography. Evidence suggests the compound is stable at RT but degrades at elevated temperatures, forming fluorinated byproducts (e.g., 6-fluoro-6-methyl-1,4-diazepane) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of stereoisomers during synthesis, and how can they be controlled?

- Methodological Answer : The fluorine atom’s electronegativity and benzyl group steric effects can lead to chair-to-boat conformational shifts in the diazepane ring, favoring axial fluoromethyl group formation. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts energy barriers between diastereomers. Experimental control involves chiral catalysts (e.g., (R)-BINAP) or low-temperature crystallization to isolate the desired isomer .

Q. How can researchers integrate computational chemistry to predict the compound’s bioactivity and metabolic pathways?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolites. QSAR models trained on diazepane analogs suggest high blood-brain barrier permeability (logP ≈ 2.1) but rapid hepatic clearance. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs are optimal for assessing the compound’s pharmacological potential while addressing data contradictions?

- Methodological Answer : Employ factorial design (2^k approach) to test variables like dose (1–10 µM), exposure time (24–72 hrs), and cell lines (HEK293 vs. SH-SY5Y). For contradictory cytotoxicity results, use orthogonal assays (e.g., MTT, Annexin V, and LDH release) to distinguish apoptosis from necrosis. Statistical reconciliation via ANOVA with post-hoc Tukey tests reduces type I errors .

| Assay | Endpoint | Confounding Factor Mitigation |

|---|---|---|

| MTT | Mitochondrial activity | Normalize to cell count |

| Annexin V/PI | Apoptosis vs. necrosis | Use flow cytometry controls |

| LDH Release | Membrane integrity | Account for serum LDH activity |

Data Contradiction Analysis

- Example : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Address this via dynamic light scattering (DLS) to detect nanoparticles >100 nm. Reproduce results using freshly prepared stock solutions and sonication .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.